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molecular formula C10H13BrO B1281448 2-(4-Bromophenyl)-2-methylpropan-1-ol CAS No. 32454-37-8

2-(4-Bromophenyl)-2-methylpropan-1-ol

Cat. No. B1281448
M. Wt: 229.11 g/mol
InChI Key: HHHZLLZSLJJFER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08563543B2

Procedure details

To a solution of the material from Step 1 (2.4 g, 8.9 mmol) in 30 mL of THF at −78° C. was added LiAlH4 (337 mg, 8.9 mmol). The mixture was stirred at or below −60° C. for 2 hr, and then stirred at room temperature for 1 hr. The reaction was quenched with 10% NaOH (aq) solution, and the mixture was extracted with EtOAc. The organic layer was separated, dried over MgSO4, and concentrated to get 2-(4-bromophenyl)-2-methylpropan-1-ol (2.03 g, 100%).
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
337 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]([CH3:15])([CH3:14])[C:9](OCC)=[O:10])=[CH:4][CH:3]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]([CH3:15])([CH3:14])[CH2:9][OH:10])=[CH:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C(C(=O)OCC)(C)C
Name
Quantity
337 mg
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Name
Quantity
30 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Stirring
Type
CUSTOM
Details
The mixture was stirred at or below −60° C. for 2 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
stirred at room temperature for 1 hr
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The reaction was quenched with 10% NaOH (aq) solution
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with EtOAc
CUSTOM
Type
CUSTOM
Details
The organic layer was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C(CO)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 2.03 g
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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